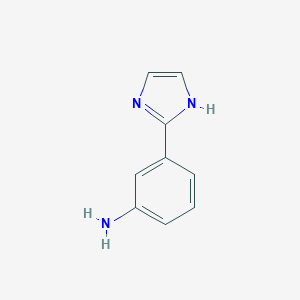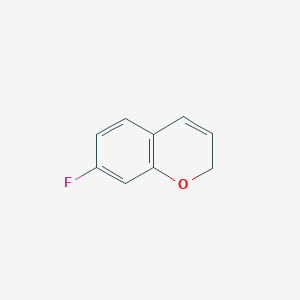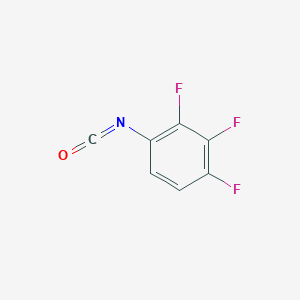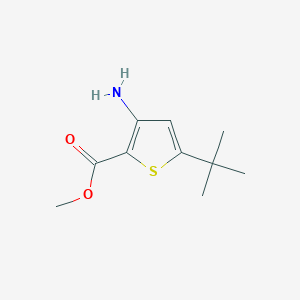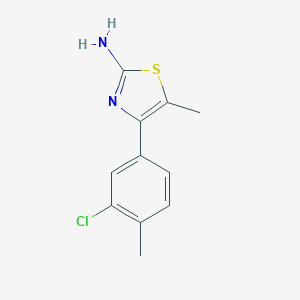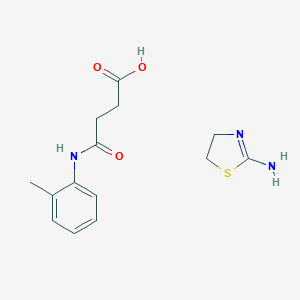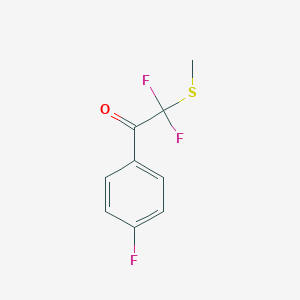
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE is an organic compound characterized by the presence of fluorine and sulfur atoms This compound is of interest due to its unique chemical structure, which includes a difluoroethanone backbone and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with difluoromethylthiol in the presence of a base to form the corresponding difluoromethylthio derivative. This intermediate is then subjected to oxidation to yield the final product, this compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper salts.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes are optimized for large-scale synthesis, incorporating advanced techniques such as microwave-assisted reactions and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 2,2-difluoro-1-(4-chlorophenyl)-2-(methylthio)-(9CI)
- Ethanone, 2,2-difluoro-1-(4-bromophenyl)-2-(methylthio)-(9CI)
- Ethanone, 2,2-difluoro-1-(4-methylphenyl)-2-(methylthio)-(9CI)
Uniqueness
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE is unique due to the presence of both fluorine and sulfur atoms, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfur atom contributes to its potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
192862-13-8 |
|---|---|
Formule moléculaire |
C9H7F3OS |
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
2,2-difluoro-1-(4-fluorophenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H7F3OS/c1-14-9(11,12)8(13)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Clé InChI |
OTPLZJAOPLHCND-UHFFFAOYSA-N |
SMILES |
CSC(C(=O)C1=CC=C(C=C1)F)(F)F |
SMILES canonique |
CSC(C(=O)C1=CC=C(C=C1)F)(F)F |
Synonymes |
Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


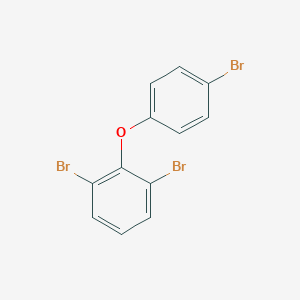

![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)
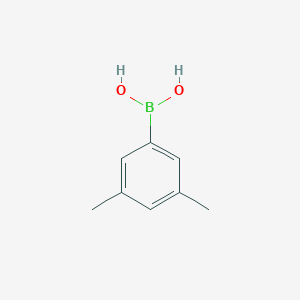
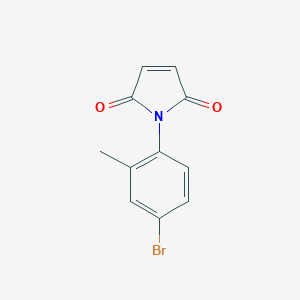
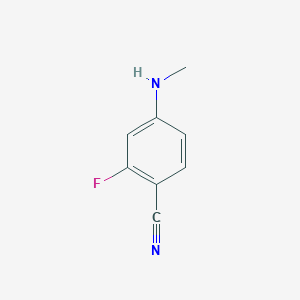
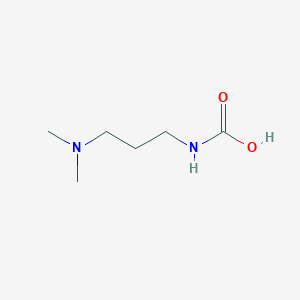
![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
